

solubility of (4-Cyanophenyl)thiourea in different solvents

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Compound of Interest

Compound Name: (4-Cyanophenyl)thiourea

Cat. No.: B041075

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An In-Depth Technical Guide to the Solubility of (4-Cyanophenyl)thiourea

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is fundamental to its application. This guide provides a comprehensive overview of the solubility of **(4-Cyanophenyl)thiourea**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted solubility based on chemical principles, detailed experimental protocols for its determination, and relevant biological context.

Introduction to (4-Cyanophenyl)thiourea

(4-Cyanophenyl)thiourea belongs to the thiourea class of compounds, which are characterized by the presence of a CSN₂ core. Thioureas are analogs of ureas where the oxygen atom is replaced by a sulfur atom.^[1] This substitution significantly influences the molecule's chemical properties and biological activities. The structure of **(4-Cyanophenyl)thiourea** includes a polar thiourea group capable of acting as both a hydrogen bond donor and acceptor, a rigid phenyl ring, and a polar cyano (-C≡N) group.^{[1][2]} These structural features dictate its interactions with various solvents and its potential biological targets. Thiourea derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.^{[3][4]}

Solubility Profile of (4-Cyanophenyl)thiourea

Quantitative solubility data for **(4-Cyanophenyl)thiourea** is not readily available in the literature. However, based on its molecular structure, a qualitative solubility profile can be predicted. The presence of the polar thiourea and cyano groups suggests some solubility in polar solvents, while the phenyl ring introduces lipophilic character, which may allow for some solubility in less polar organic solvents.

Data Presentation: Predicted Solubility of **(4-Cyanophenyl)thiourea**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Low to Moderate	The thiourea and cyano groups can form hydrogen bonds with protic solvents. However, the hydrophobic phenyl ring will limit extensive solubility in water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone	Moderate to High	These solvents can accept hydrogen bonds from the N-H groups of the thiourea and have dipole-dipole interactions with the cyano and thiocarbonyl groups. DMSO is often a good solvent for many thiourea derivatives.
Non-Polar	Hexane, Toluene	Very Low	The overall polarity of (4-Cyanophenyl)thiourea is too high for significant interaction with non-polar solvents.
Halogenated	Dichloromethane, Chloroform	Low	These solvents have intermediate polarity and may show some

ability to dissolve the compound, but high solubility is not expected.

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a crystalline solid is the shake-flask method.^{[5][6]} This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.

Shake-Flask Method

Objective: To determine the equilibrium solubility of **(4-Cyanophenyl)thiourea** in a given solvent at a specific temperature.

Materials:

- **(4-Cyanophenyl)thiourea** (crystalline solid)
- Solvent of interest (e.g., ethanol)
- Analytical balance
- Glass vials or flasks with screw caps
- Constant temperature shaker bath
- Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

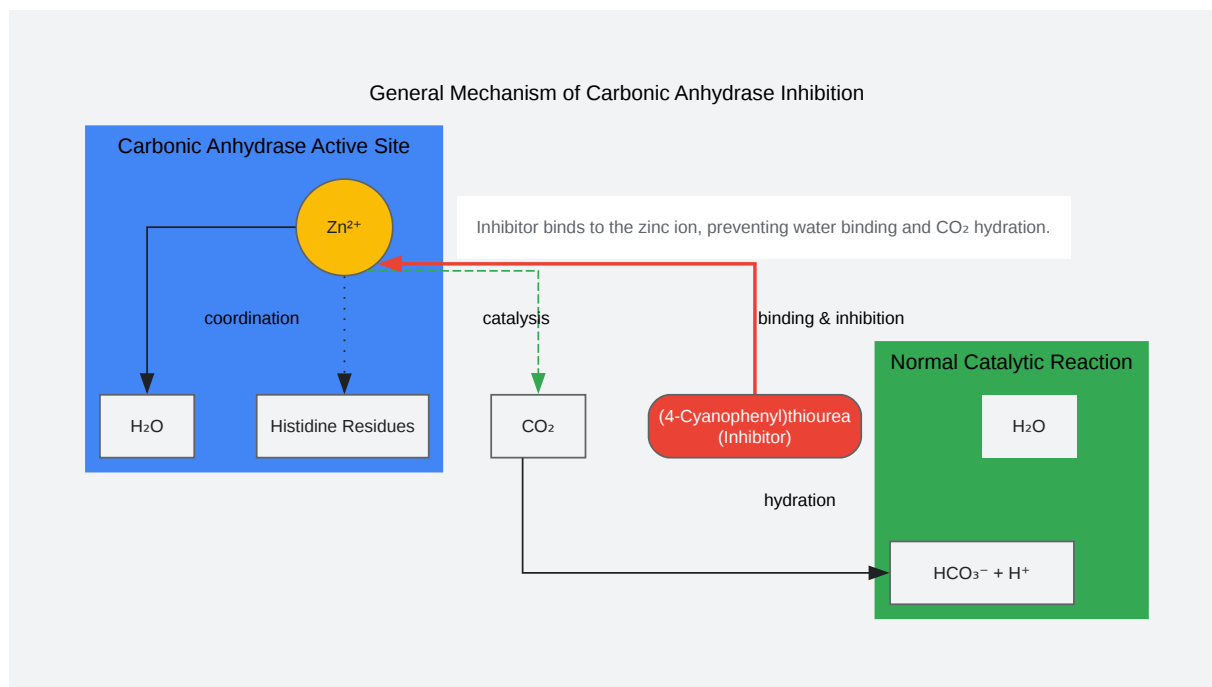
- Preparation: Add an excess amount of crystalline **(4-Cyanophenyl)thiourea** to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.[\[6\]](#)
- Solvent Addition: Add a known volume of the desired solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.[\[5\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration.[\[7\]](#) This step must be performed carefully to avoid any undissolved particles in the collected supernatant.
- Sample Preparation for Analysis: Withdraw a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
- Quantification: Determine the concentration of **(4-Cyanophenyl)thiourea** in the diluted solution using a calibrated analytical method.
 - UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λ_{max}).[\[8\]](#)[\[9\]](#)[\[10\]](#) Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
 - High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.[\[11\]](#)[\[12\]](#) Inject the diluted sample and calculate its concentration based on the calibration curve.
- Calculation of Solubility: Calculate the solubility of **(4-Cyanophenyl)thiourea** in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Biological Relevance and Signaling Pathway

Thiourea derivatives are known to interact with various biological targets, often through hydrogen bonding and other non-covalent interactions.^[13] One of the well-documented activities of certain thiourea derivatives is the inhibition of carbonic anhydrases (CAs).^[11] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.^{[14][15]} These enzymes play crucial roles in various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.^{[14][16]}

Inhibition of carbonic anhydrase is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.^{[16][17]} The general mechanism of action for CA inhibitors involves binding to the zinc ion in the enzyme's active site, which is essential for its catalytic activity.^[18]

Mandatory Visualization: Carbonic Anhydrase Inhibition Pathway



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Caption: General mechanism of carbonic anhydrase inhibition.

Conclusion

While specific quantitative solubility data for **(4-Cyanophenyl)thiourea** remains to be extensively published, this guide provides a robust framework for its study. The predicted solubility profile suggests that polar aprotic solvents are likely to be most effective for its dissolution. The detailed experimental protocol for the shake-flask method offers a reliable means to quantify its solubility in various solvents. Furthermore, the potential for **(4-Cyanophenyl)thiourea** and its derivatives to act as enzyme inhibitors, such as for carbonic anhydrase, highlights its relevance in drug discovery and development. The provided diagram

illustrates a key biological pathway that can be a starting point for further investigation into the pharmacological applications of this compound.

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